![molecular formula C15H19N5OS2 B282686 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B282686.png)
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been reported to act as a modulator of the GABAergic system. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine. One direction is to further investigate its mechanism of action and how it affects the GABAergic system. Another direction is to explore its potential use in the treatment of depression, anxiety, and schizophrenia. Additionally, future studies could focus on improving its solubility in aqueous solutions to facilitate its use in lab experiments.
Méthodes De Synthèse
The synthesis of 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been achieved using various methods. One of the methods involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(4-benzyl-1-piperazinyl)-2-oxoethylthiocyanate in the presence of a base. Another method involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(4-benzyl-1-piperazinyl)-2-oxoethylisothiocyanate in the presence of a base. Both methods have been reported to yield the desired compound in good yields.
Applications De Recherche Scientifique
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Propriétés
Formule moléculaire |
C15H19N5OS2 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-benzylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H19N5OS2/c16-14-17-18-15(23-14)22-11-13(21)20-8-6-19(7-9-20)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,17) |
Clé InChI |
KFQVBMYIVLDQKV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
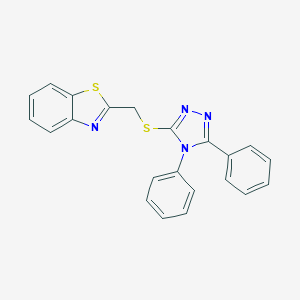
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
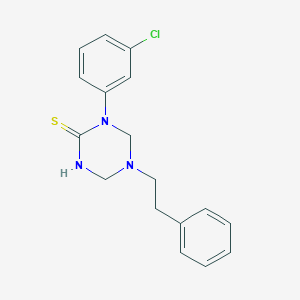
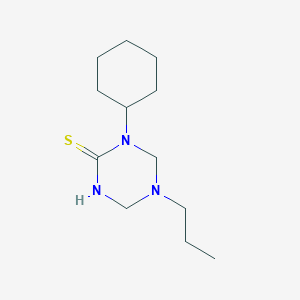

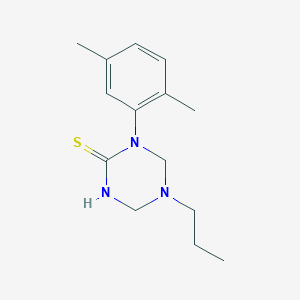
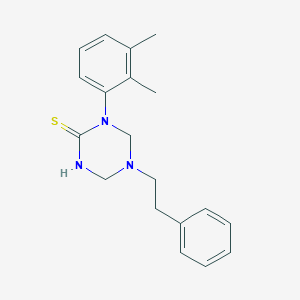
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)